2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C17H20N2O2S2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methylsulfanylpyridine |
InChI |
InChI=1S/C17H20N2O2S2/c1-13-7-9-14(10-8-13)23(20,21)19-12-4-6-16(19)15-5-3-11-18-17(15)22-2/h3,5,7-11,16H,4,6,12H2,1-2H3 |
InChI Key |
QPVQOJOIRNBWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methylthio group through a nucleophilic substitution reaction. The tosylpyrrolidinyl group can be introduced via a subsequent reaction, such as a coupling reaction with a tosylated pyrrolidine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of 2-(methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine with analogous pyridine derivatives:
Key Observations:
Substituent Complexity : The target compound’s 1-tosylpyrrolidin-2-yl group introduces greater steric hindrance and synthetic complexity compared to simpler pyrrolidine derivatives (e.g., ).
Electronic Effects : The methylthio group at position 2 is electron-withdrawing, contrasting with electron-donating groups like methoxy in catalog compounds .
Pharmaceutical Relevance: Similar to Elafibranor intermediates , the tosyl group may enhance stability during drug synthesis.
Biological Activity
2-(Methylthio)-3-(1-tosylpyrrolidin-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C20H26N2O2S2
- Molecular Weight: 390.56 g/mol
- CAS Number: 1352513-65-5
This compound features a pyridine ring substituted with a methylthio group and a tosylpyrrolidine moiety, which is essential for its biological activity.
The biological activity of this compound primarily involves interactions with various biological targets, including:
- Neurotransmitter Receptors: The compound has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes that are involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antidepressant Activity: Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
- Analgesic Properties: There is evidence of analgesic activity, making it a candidate for further exploration in pain management therapies.
- Antitumor Potential: Some studies have indicated that derivatives of this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Analgesic | Reduced pain response in models | |
| Antitumor | Cytotoxicity against cancer cell lines |
Case Studies
-
Antidepressant Activity Study:
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission, suggesting potential for treating major depressive disorder. -
Analgesic Efficacy:
In a controlled experiment involving inflammatory pain models, the compound showed a notable decrease in pain scores compared to control groups. This effect was attributed to modulation of pain pathways via opioid receptor interactions. -
Cytotoxicity Assessment:
A series of assays evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
